molecular formula C19H19FN4O B5354471 2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide

2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide

Cat. No.: B5354471
M. Wt: 338.4 g/mol
InChI Key: JSMKOADDVMQEIU-UHFFFAOYSA-N
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Description

2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide involves the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the formation of new blood vessels (angiogenesis) required for tumor growth. It has also been shown to reduce inflammation and pain in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide is its high potency and specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to study the compound's potential applications in other fields, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to understand the compound's mechanism of action and to identify potential drug targets for cancer therapy. Finally, more studies are needed to evaluate the compound's safety and efficacy in vivo and to develop novel formulations for its administration.

Synthesis Methods

The synthesis of 2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide involves a series of chemical reactions, including the condensation of 6-fluoro-2-nitrobenzoic acid with cyclopentylamine, followed by the reduction of the nitro group to an amino group and the subsequent cyclization of the resulting amine with 4-bromo-1H-pyrrolo[2,3-b]pyridine. The final step involves the acylation of the resulting compound with 2-fluorobenzoyl chloride. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant anti-cancer activity, particularly against breast cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-15-7-3-6-12(17(15)18(21)25)14-10-16(23-11-4-1-2-5-11)24-19-13(14)8-9-22-19/h3,6-11H,1-2,4-5H2,(H2,21,25)(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMKOADDVMQEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=C(C=CN3)C(=C2)C4=C(C(=CC=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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